5-Chloronicotinamide chemical properties and structure
5-Chloronicotinamide chemical properties and structure
An In-Depth Technical Guide to 5-Chloronicotinamide: Properties, Synthesis, and Applications
Abstract
5-Chloronicotinamide is a halogenated derivative of nicotinamide, a form of vitamin B3. Its unique chemical structure, featuring a pyridine ring substituted with both an electron-withdrawing chlorine atom and a carboxamide group, makes it a valuable building block in medicinal chemistry and a subject of interest for various biological applications. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of 5-Chloronicotinamide, tailored for researchers, scientists, and professionals in drug development.
Molecular Structure and Chemical Properties
5-Chloronicotinamide, with the IUPAC name 5-chloropyridine-3-carboxamide, is a heterocyclic aromatic compound.[1] The core of the molecule is a pyridine ring, which imparts aromatic stability. The electronic properties of the ring are significantly influenced by two key substituents:
-
Chlorine Atom (at C5): The electronegative chlorine atom acts as an electron-withdrawing group via the inductive effect, which decreases the electron density of the pyridine ring.
-
Carboxamide Group (at C3): The amide group (-CONH₂) is also electron-withdrawing through resonance but can participate in hydrogen bonding, which is crucial for its interaction with biological targets. It features one hydrogen bond donor site (the -NH₂ group) and two hydrogen bond acceptor sites (the carbonyl oxygen and the pyridine nitrogen).[1]
This specific substitution pattern dictates the molecule's reactivity, solubility, and potential for biological activity.
Physicochemical Data Summary
The key physicochemical properties of 5-Chloronicotinamide are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | 5-chloropyridine-3-carboxamide | [1] |
| CAS Number | 284040-69-3 | [1][2] |
| Molecular Formula | C₆H₅ClN₂O | [1][2][3] |
| Molecular Weight | 156.57 g/mol | [1][2] |
| Appearance | Off-white to light yellow solid | [4] |
| Melting Point | Data not consistently available for 5-chloro isomer. The related 2-chloro isomer melts at 164-167 °C, and the 6-chloro isomer at 205-207 °C. | [5][6] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| XLogP3 | 0.4 | [1] |
Synthesis and Chemical Reactivity
The synthesis of 5-Chloronicotinamide is typically achieved from its corresponding carboxylic acid, 5-chloronicotinic acid. The general strategy involves the activation of the carboxylic acid group followed by amidation.
General Synthesis Workflow
The primary route to 5-Chloronicotinamide involves a two-step process that is common in the synthesis of primary amides from carboxylic acids. The choice of reagents can be adapted based on scale, desired purity, and available laboratory equipment.
Caption: General workflow for the synthesis of 5-Chloronicotinamide.
Experimental Protocol: Synthesis via Acyl Chloride
This protocol describes a robust method for preparing 5-Chloronicotinamide from 5-chloronicotinic acid. The conversion to an acyl chloride is a highly effective activation method.[7]
Materials:
-
5-chloronicotinic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Concentrated Ammonium Hydroxide (NH₄OH)
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar), suspend 5-chloronicotinic acid (1.0 eq) in anhydrous DCM.
-
Acyl Chloride Formation: Cool the suspension to 0 °C in an ice bath. Add thionyl chloride (1.5 - 2.0 eq) dropwise via the dropping funnel. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.[7]
-
Causality Insight: Thionyl chloride is a common and effective reagent for converting carboxylic acids to highly reactive acyl chlorides. The reaction releases gaseous byproducts (SO₂ and HCl), which drives the reaction to completion. Anhydrous conditions are critical to prevent the acyl chloride from hydrolyzing back to the carboxylic acid.
-
-
Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 2-3 hours, or until the reaction is complete as monitored by TLC (disappearance of the starting material).
-
Solvent Removal: Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.
-
Amidation: Re-dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., DCM or THF). Cool this solution to 0 °C and slowly add it to a stirred, ice-cold solution of concentrated ammonium hydroxide.
-
Causality Insight: The amidation reaction is highly exothermic. Slow, controlled addition at low temperature is crucial to manage the reaction rate and prevent side reactions.
-
-
Workup and Isolation: Allow the reaction to stir for 1-2 hours at room temperature. Transfer the mixture to a separatory funnel, wash with saturated sodium bicarbonate solution, and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification and Validation: Purify the crude 5-Chloronicotinamide by recrystallization (e.g., from an ethanol/water mixture) or column chromatography. The final product's identity and purity should be confirmed by NMR, MS, and melting point analysis.
Spectroscopic Characterization
Accurate characterization is essential to confirm the structure and purity of synthesized 5-Chloronicotinamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the protons on the pyridine ring. The chemical shifts will be downfield due to the aromaticity and the electron-withdrawing nature of the substituents. Two broad singlets corresponding to the two non-equivalent amide protons (-NH₂) should also be visible. The exact chemical shifts can be predicted using substituent additivity rules.[8]
-
¹³C NMR: The carbon NMR spectrum should display six unique signals: four for the sp²-hybridized carbons of the pyridine ring, one for the carbon bearing the chlorine atom, and one for the carbonyl carbon of the amide group, which will be the most downfield signal.[9]
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present.[10][11][12]
-
N-H Stretch: A pair of medium-to-strong bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amide.[11]
-
C=O Stretch (Amide I band): A very strong, sharp absorption between 1630-1690 cm⁻¹, indicative of the carbonyl group.[11]
-
Aromatic C=C and C=N Stretches: Multiple sharp bands in the 1400-1600 cm⁻¹ region.
-
C-Cl Stretch: A band in the 550-850 cm⁻¹ region, confirming the presence of the chloro-substituent.[13]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and fragmentation pattern.
-
Molecular Ion Peak: In electron ionization (EI) mode, a molecular ion peak (M⁺) at m/z 156 is expected, corresponding to the nominal mass of the molecule.[1] A characteristic M+2 peak at m/z 158 with approximately one-third the intensity of the M+ peak will be present due to the natural abundance of the ³⁷Cl isotope.
-
Fragmentation: Key fragments would likely arise from the loss of the amide group (-NH₂) to give a peak at m/z 140, and subsequent fragmentation of the chloropyridine ring.[14]
Applications in Research and Drug Development
Nicotinamide and its derivatives are a cornerstone in medicinal chemistry, known for their diverse biological activities.[15][16] While research on the 5-chloro isomer is more specific, the broader class of chloronicotinamides serves as crucial intermediates in the synthesis of novel therapeutic agents, particularly in oncology and for treating infectious diseases.[4]
Role as PARP Inhibitors
One of the most significant roles for nicotinamide-based structures is as inhibitors of poly(ADP-ribose) polymerase (PARP). PARP is a key enzyme in the DNA repair process.[17] In cancer cells with existing DNA repair defects (e.g., those with BRCA1/2 mutations), inhibiting PARP leads to an accumulation of DNA damage and cell death, a concept known as synthetic lethality.[18][19]
Caption: Mechanism of synthetic lethality via PARP inhibition in BRCA-deficient cells.
The nicotinamide core of 5-Chloronicotinamide is structurally similar to the nicotinamide portion of NAD+, the natural substrate for PARP. This allows it to act as a competitive inhibitor. The 5-chloro substitution can be used to fine-tune the molecule's binding affinity, selectivity, and pharmacokinetic properties. Therefore, 5-Chloronicotinamide is a valuable scaffold for developing novel PARP inhibitors aimed at expanding cancer treatment options.[20][21]
Other Biological Activities
Derivatives of pyridine-3-carboxamide have demonstrated a wide range of other biological activities, including:
-
Antibacterial and Antifungal Agents: The pyridine core is present in many natural alkaloids and synthetic anti-infective agents.[15]
-
Agrochemicals: Chlorinated pyridines are common motifs in herbicides and pesticides.[4]
-
Enzyme Inhibition: Beyond PARP, the nicotinamide scaffold can be adapted to target other enzymes in various metabolic pathways.[4]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 5-Chloronicotinamide and its precursors.
-
Hazard Identification: The related compound 2-Chloronicotinamide is classified as causing skin irritation (H315), serious eye irritation (H319), and potentially respiratory irritation (H335).[14] Similar hazards should be assumed for the 5-chloro isomer.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles.
-
Handling: Use the chemical in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Conclusion
5-Chloronicotinamide is a functionally rich heterocyclic compound with significant potential in chemical synthesis and drug discovery. Its structure, characterized by an electron-deficient pyridine ring and a hydrogen-bonding carboxamide group, provides a versatile scaffold for creating molecules with tailored biological activities. A thorough understanding of its synthesis, reactivity, and analytical characterization is fundamental for researchers aiming to leverage this compound in the development of novel therapeutics, particularly in the field of oncology through the inhibition of DNA repair enzymes like PARP.
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